molecular formula C11H23NO B13155017 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol

Cat. No.: B13155017
M. Wt: 185.31 g/mol
InChI Key: FTIZNBBQRLMSPV-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol is an organic compound with the molecular formula C10H21NO. It is a versatile small molecule that has applications in various fields, including pharmaceuticals and chemical research. The compound features a cyclohexyl ring substituted with an aminomethyl group and a hydroxyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with an appropriate aldehyde or ketone, followed by reduction. For example, the reaction of cyclohexylmethylamine with acetone, followed by reduction with sodium borohydride, can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various cyclohexylamines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclohexaneacetic acid: Known for its use in pharmaceuticals, particularly as an anticonvulsant.

    1-(Aminomethyl)cyclohexylmethanol: Used in organic synthesis and as an intermediate in the production of various chemicals.

Uniqueness

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol, also known as 1-amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol, is an organic compound featuring a unique structure that combines a cyclohexyl group with an amino alcohol framework. Its molecular formula is C11_{11}H23_{23}N2_2O, and it has a molecular weight of approximately 199.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Structural Characteristics

The structural uniqueness of this compound arises from its combination of a cyclohexane ring and both primary and secondary amines. This configuration enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Property Details
Molecular FormulaC11_{11}H23_{23}N2_2O
Molecular Weight199.32 g/mol
Functional GroupsAmino, Alcohol
Structural FeaturesCyclohexyl group, Aminomethyl moiety

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. The following sections summarize key findings regarding its pharmacological potential.

Studies have shown that the compound interacts effectively with several biological targets, including:

  • Enzymes : It has been observed to bind with high affinity to certain enzymes involved in metabolic pathways, which may influence drug metabolism and efficacy.
  • Receptors : The compound demonstrates potential as a ligand for various receptors, suggesting possible applications in treating conditions related to neurotransmission and receptor modulation.

Case Studies

Several case studies illustrate the compound's therapeutic potential:

  • Neuroprotective Effects : In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
  • Antidepressant Activity : The structural similarity to known antidepressants suggests potential efficacy in managing depression through serotonin receptor modulation.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for evaluating its therapeutic viability.

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Metabolism : The compound is likely metabolized by liver enzymes, similar to other amino alcohols.
  • Excretion : Renal excretion appears to be the primary route for elimination, necessitating further investigation into its half-life and dosing regimens.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name CAS Number Molecular Weight Key Features
2-Amino-2-methylpropan-1-ol124-68-589.12 g/molSmaller size; less sterically hindered
Cyclohexylamine108-91-899.16 g/molSimple amine structure without alcohol
N,N-Dimethylaminoethanol108-01-0103.17 g/molTertiary amine; different nitrogen pattern

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclohexyl]-2-methylpropan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)10(13)11(8-12)6-4-3-5-7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

FTIZNBBQRLMSPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1(CCCCC1)CN)O

Origin of Product

United States

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